3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with dimethoxy groups at the 3 and 5 positions and a tetrazolyl group at the 3 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic amine with sodium azide and triethyl orthoformate in an acidic medium.
Coupling Reaction: The tetrazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the tetrazole ring, which may result in different biological activities.
N-(3-(1H-Tetrazol-1-yl)phenyl)benzamide: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological properties.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents on the benzamide core.
Uniqueness
3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both dimethoxy groups and a tetrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-11(7-15(9-14)24-2)16(22)18-12-4-3-5-13(8-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJWUYQXWAOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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